![molecular formula C16H28N2O4 B2877549 5-Methyl-2-azaspiro[3.3]heptane; oxalic acid CAS No. 2303565-51-5](/img/structure/B2877549.png)
5-Methyl-2-azaspiro[3.3]heptane; oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-azaspiro[3.3]heptane; oxalic acid is a chemical compound with the CAS Number: 2303565-51-5 . It has a molecular weight of 312.41 and its IUPAC name is 5-methyl-2-azaspiro[3.3]heptane hemioxalate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 5-Methyl-2-azaspiro[3.3]heptane; oxalic acid is 1S/2C7H13N.C2H2O4/c21-6-2-3-7(6)4-8-5-7;3-1(4)2(5)6/h26,8H,2-5H2,1H3;(H,3,4)(H,5,6) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
As mentioned earlier, 5-Methyl-2-azaspiro[3.3]heptane; oxalic acid is a solid . It has a molecular weight of 312.41 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
One area of research focuses on the synthesis and chemical transformation of azaspiro compounds, including those related to 5-Methyl-2-azaspiro[3.3]heptane. For instance, novel synthesis methods have been developed for angular spirocyclic azetidines and 5-oxo-2-azaspiro[3.3]heptanes, showcasing efficient pathways to these spirocyclic compounds with potential applications in drug discovery (Guerot et al., 2011; Guerot et al., 2011). These methodologies could be adapted for the synthesis of compounds containing the 5-Methyl-2-azaspiro[3.3]heptane structure, providing a foundation for the development of novel pharmaceuticals and materials.
Antibacterial Agents
Research into novel antibacterial agents has led to the design and synthesis of compounds incorporating spiro[3.3]heptane structures. For example, a study reported the creation of potent antibacterial drugs for treating respiratory tract infections, utilizing the spirocyclic scaffold for activity against a range of pathogens (Odagiri et al., 2013). This highlights the potential of spirocyclic compounds in developing new treatments for bacterial infections.
Pharmacokinetics and Drug Design
The pharmacokinetic properties and drug design applications of spirocyclic compounds have also been explored. For example, studies on the synthesis and evaluation of 1β-Methylcarbapenems with spiro[2,4]heptane moieties have shown promising antibacterial activities against various bacteria (Park et al., 2008). Additionally, research on novel amino acids derived from 2-azaspiro[3.3]heptane has expanded the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010), showcasing the versatility of spirocyclic compounds in medicinal chemistry.
Lipophilicity Reduction in Medicinal Chemistry
An interesting application in medicinal chemistry involves the use of azaspiro[3.3]heptanes to reduce lipophilicity in drug molecules. A study demonstrated that introducing a spirocyclic center could lower the logD 7.4, potentially improving the pharmacokinetic profiles of drugs (Degorce et al., 2019). This suggests that compounds like 5-Methyl-2-azaspiro[3.3]heptane could be valuable for optimizing drug properties.
Eigenschaften
IUPAC Name |
7-methyl-2-azaspiro[3.3]heptane;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13N.C2H2O4/c2*1-6-2-3-7(6)4-8-5-7;3-1(4)2(5)6/h2*6,8H,2-5H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIIKWJIUZMPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC12CNC2.CC1CCC12CNC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-azaspiro[3.3]heptane; oxalic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.